1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene

説明

“1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene” is a chemical compound with the molecular formula C7H7FO2S. It has a molecular weight of 174.193 . Other names for this compound include Sulfone, p-fluorophenyl methyl; 4-Fluorophenyl methyl sulfone; 1-fluoro-4-(methylsulphonyl)benzene .

Molecular Structure Analysis

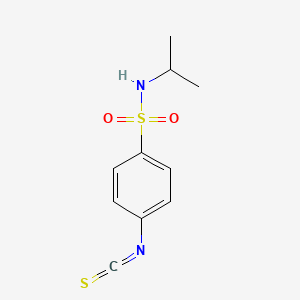

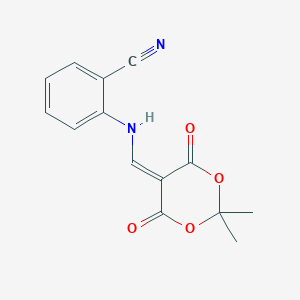

The molecular structure of “this compound” includes a total of 30 bonds; 15 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfone .科学的研究の応用

Stereoselective Synthesis

1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene is involved in the stereoselective synthesis of certain compounds. For instance, it is used in the production of (E)-[[fluoro(2-phenylcyclohexylidene)methyl]sulfonyl]benzene, which showcases its utility in producing specific stereochemical configurations in organic compounds (J. McCarthy, D. Matthews, J. Paolini, 2003).

Reaction Mechanisms

In studies of reaction mechanisms, this compound shows unique reactivity. For example, its reactions with acyclic olefins and methyl methacrylate lead to the formation of isomeric α-fluoro-β-sulfonyloxy products. These findings contribute to our understanding of complex organic reaction pathways (N. S. Pirkuliev, V. Brel, et al., 2001).

Solubility Studies

The solubility of this compound has been extensively studied in various organic solvents. These studies are crucial for understanding its behavior in different chemical environments, which is important for applications in synthesis and material science (C. Qian, Yayun Wang, Xinzhi Chen, 2014).

Electrophilic Substitution Reactions

It also plays a role in electrophilic substitution reactions. For instance, its involvement in the reaction with sulphur tetrafluoride to produce various fluorinated compounds illustrates its reactivity in generating organofluorine compounds, which are valuable in many areas of chemistry (J. Wielgat, Z. Domagała, R. Koliński, 1987).

Fluorescence Applications

Interestingly, derivatives of this compound have been utilized in developing novel green fluorophores. These compounds exhibit high fluorescence emission and photostability, making them suitable for imaging applications and displays (Teruo Beppu, Kosuke Tomiguchi, et al., 2015).

Herbicide Development

In the field of agriculture, the compound has been utilized in modifying herbicides. The introduction of fluorine atoms into related molecules has significantly changed their herbicidal properties, illustrating its role in the development of more effective and selective agricultural chemicals (G. Hamprecht, B. Würzer, M. Witschel, 2004).

Study of Molecular Structures

The compound has also been used in the study of molecular structures and configurations. For example, ab initio calculations have been performed to understand the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions, contributing to theoretical chemistry (G. Raabe, Andrea Gais, J. Fleischhauer, 1996).

作用機序

Mode of Action

It’s known that benzylic compounds can undergo nucleophilic substitution reactions . The sulfonyl group might act as a leaving group, allowing nucleophilic attack at the benzylic position .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-Fluoro-4-(2-methylpropane-1-sulfonyl)benzene . For instance, the rate of nucleophilic substitution reactions can be influenced by the polarity of the solvent and the temperature .

特性

IUPAC Name |

1-fluoro-4-(2-methylpropylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMGYDJIKHTLHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B3074500.png)

![Methyl 8-[3-(1-hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B3074519.png)